4-ethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide
Description
4-ethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethoxy group, a morpholine ring, and a benzenesulfonamide moiety
Properties
IUPAC Name |
4-ethoxy-N-(2-morpholin-4-yl-2-oxoethyl)-N-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-2-27-18-8-10-19(11-9-18)28(24,25)22(17-6-4-3-5-7-17)16-20(23)21-12-14-26-15-13-21/h3-11H,2,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHUKDZZWMSSMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCOCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-ethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, where ethanol reacts with a suitable precursor under acidic or basic conditions.
Introduction of the Morpholine Ring: The morpholine ring is incorporated via a nucleophilic substitution reaction, where a halogenated precursor reacts with morpholine.
Formation of the Benzenesulfonamide Moiety: The benzenesulfonamide group is introduced through a sulfonation reaction, where a benzene derivative reacts with sulfonyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
4-ethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ethoxy or morpholine groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-ethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-ethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide can be compared with other similar compounds, such as:
6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: This compound has a similar morpholine and ethoxy group but differs in its core structure, leading to different biological activities.
4-(2-morpholin-4-yl-ethoxy)-benzoic acid: This compound shares the morpholine and ethoxy groups but has a different functional group, resulting in distinct chemical properties.
Biological Activity
4-ethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a morpholine moiety, which is commonly associated with various pharmacological effects.
- Molecular Formula : C22H28N2O4S
- Molecular Weight : 416.5 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. Sulfonamides are known for their antibacterial properties, which arise from their interference with bacterial folic acid synthesis. Additionally, the morpholine ring may enhance binding affinity to various biological targets, potentially influencing neurotransmitter systems or enzyme activities.
Biological Activities
-
Antimicrobial Activity :
- Sulfonamides are traditionally recognized for their antibacterial properties. The presence of the sulfonamide group in this compound suggests similar activity against a range of bacterial strains.
-
Enzyme Inhibition :
- The compound may exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission and is a target in neurodegenerative diseases like Alzheimer's.
-
Anti-inflammatory Effects :
- Some studies indicate that sulfonamide derivatives can possess anti-inflammatory properties, potentially through modulation of inflammatory mediators.
Table 1: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| AChE Inhibition | Potential for neuroprotective effects | |
| Anti-inflammatory | Modulation of cytokine production |
Case Study: Neuroprotective Potential
A study investigated the effects of similar morpholine-containing compounds on neurodegenerative models. The findings suggested that these compounds could protect against neuronal death induced by oxidative stress, likely through AChE inhibition and antioxidant activity.
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with morpholine derivatives under basic conditions. The resulting product can be further modified to enhance biological activity or reduce toxicity.
Synthetic Route Example:
-
Starting Materials :
- 4-Ethoxybenzenesulfonyl chloride
- Morpholine
- Base (e.g., triethylamine)
-
Reaction Conditions :
- Solvent: Dichloromethane
- Temperature: Room temperature or slightly elevated
-
Purification :
- Recrystallization or chromatography.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
